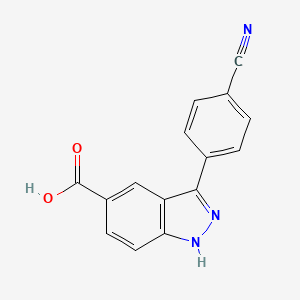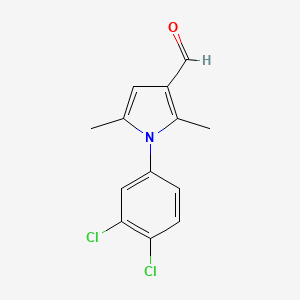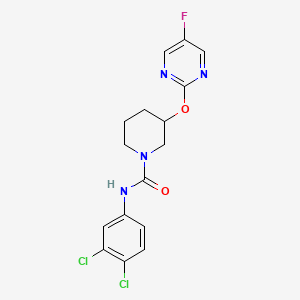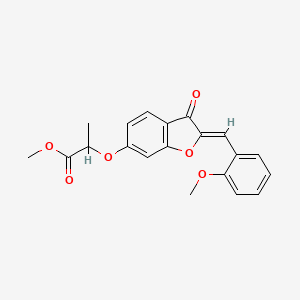
3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological agent. This compound is also known as GW-501516 and is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ).
Mécanisme D'action
The mechanism of action of 3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid involves its binding to PPARδ, which activates a cascade of downstream signaling pathways that lead to increased lipid metabolism and improved glucose tolerance. Additionally, this compound has been shown to have anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its activation of PPARδ. Studies have shown that this compound can increase fatty acid oxidation and improve glucose uptake in skeletal muscle. Additionally, this compound has been shown to have anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid in lab experiments include its selective activation of PPARδ and its potential therapeutic applications for various diseases. However, the limitations of using this compound include its relatively low solubility and potential toxicity at high doses.
Orientations Futures
There are numerous future directions for research involving 3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid. Some potential areas of research include investigating its potential as a therapeutic agent for various diseases, exploring its effects on lipid metabolism and glucose tolerance, and developing more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the potential toxic effects of this compound and to develop safe dosing strategies.
Méthodes De Synthèse
The synthesis of 3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid can be achieved through a multistep process involving the reaction of indazole with various reagents. The most common method involves the reaction of indazole with cyanobenzene, followed by the addition of a carboxylic acid group.
Applications De Recherche Scientifique
The scientific research application of 3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid is primarily focused on its potential as a pharmacological agent. Studies have shown that this compound can activate PPARδ, which can lead to increased lipid metabolism and improved glucose tolerance. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential therapeutic applications for various diseases such as diabetes, obesity, and cancer.
Propriétés
IUPAC Name |
3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2/c16-8-9-1-3-10(4-2-9)14-12-7-11(15(19)20)5-6-13(12)17-18-14/h1-7H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZLKPKKLNYJAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NNC3=C2C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]-N-(tetrahydro-2-furanylmethyl)benzenecarboxamide](/img/structure/B2953305.png)

![N-(4-bromophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2953307.png)
![9-(4-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2953309.png)
![N-(1-cyanocyclohexyl)-2-{[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]amino}propanamide](/img/structure/B2953311.png)
![6-[(2-{[1,1'-Biphenyl]-2-yloxy}acetohydrazido)carbonyl]-2-chloropyridine-3-carboxamide](/img/structure/B2953312.png)
![N-(2,4-difluorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2953315.png)
![2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2953316.png)

![1-[1-[(5-Bromofuran-2-yl)methyl]azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2953319.png)


![3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)tetrahydrothiophene 1,1-dioxide](/img/structure/B2953325.png)